molecular formula C6H2Cl2N2O5 B8495585 2,3-Dichloro-4,6-dinitrophenol

2,3-Dichloro-4,6-dinitrophenol

Cat. No. B8495585
M. Wt: 252.99 g/mol
InChI Key: NJOGBEJNDBBDIZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,6-dinitrophenol is a useful research compound. Its molecular formula is C6H2Cl2N2O5 and its molecular weight is 252.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-4,6-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4,6-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dichloro-4,6-dinitrophenol

Molecular Formula

C6H2Cl2N2O5

Molecular Weight

252.99 g/mol

IUPAC Name

2,3-dichloro-4,6-dinitrophenol

InChI

InChI=1S/C6H2Cl2N2O5/c7-4-2(9(12)13)1-3(10(14)15)6(11)5(4)8/h1,11H

InChI Key

NJOGBEJNDBBDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

contacting 1,2-dichloro-3,5-dinitrobenzene with a hydroperoxide in the presence of anhydrous base to form 2,3-dichloro-4,6-dinitrophenol;
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Synthesis routes and methods III

Procedure details

In a preferred embodiment for making diaminoresorcinol, the base, e.g., sodium hydroxide, is first dissolved in refluxing liquid ammonia in an inert atmosphere. The temperature of refluxing liquid ammonia is dependent upon the pressure and is typically between about -50° C. to about -10° C. Under atmospheric pressure conditions, the refluxing temperature of liquid ammonia is about -33° C. A solution of cumene hydroperoxide and 1,2-dichloro-3,5-dinitrobenzene in methylene chloride is then added to the stirred liquid ammonia reaction mixture at a rate such that the temperature remains at the refluxing temperature. Upon completion of the addition, the ammonia is evaporated and 2,3-dichloro-4,6-dinitrophenol may be isolated by pouring the reaction mixture into excess aqueous hydrochloric acid and extracted with ethyl acetate. Preferably, the 2,3-dichloro-4,6-dinitrophenol product is not isolated or purified, but is directly converted to 4,6-diaminoresorcinol, thus making the production of 4,6-diaminoresorcinol from 1,2-dichloro-3,5-dinitrobenzene a "one pot" process.
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Synthesis routes and methods IV

Procedure details

A 100 mL round-bottomed flask with stir bar is charged with 10 milliliters (mL) of liquid ammonia and 5.6 grams (g) (0.050 mol) of potassium t-butoxide. The resulting mixture is refluxed at -33° C. under a dry ice/acetone condenser and a nitrogen atmosphere. A solution of 2.4 g (0.010 mol) 1,2-dichloro-3,5-dinitrobenzene and 1.1 g (1.1 eq.) of 90% t-butyl hydroperoxide in 30 mL of N-methylpyrrolidinone is added dropwise over approximately 1 hour to the agitated refluxing liquid ammonia reaction mixture. Upon completion of the addition, the dry ice/acetone condenser is removed and the ammonia is allowed to evaporate under a stream of dry nitrogen. The crude 2,3-dichloro-4,6-dinitrophenol is isolated by pouring the reaction mixture into 50 mL of aqueous hydrochloric acid, extracted with ethyl acetate and the organic solvents evaporated under reduced pressure (15 mm). The yield of the product is 2.2 g (89%). This product is of sufficient purity to be used without further refinement.
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